3-(2-chlorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Description
3-(2-chlorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C22H21ClN4 and its molecular weight is 376.89. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of STK953922 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
STK953922 interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by STK953922 affects the cell cycle progression, a critical biochemical pathway in cell proliferation . By inhibiting CDK2, the compound prevents the phosphorylation of key components necessary for cell proliferation . This results in the arrest of the cell cycle, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of STK953922’s action is a significant inhibition of the growth of examined cell lines . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Additionally, it induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
STK953922 interacts with various enzymes and proteins in biochemical reactions. For instance, it has been identified as an inhibitor of the serine-threonine kinase SGK1 . The nature of these interactions involves binding to the active sites of these biomolecules, thereby influencing their function .
Cellular Effects
STK953922 has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it has shown promising activity at low micromolar concentrations on several types of solid tumors, such as hepatocellular carcinoma, glioblastoma multiforme (GBM), and ovarian cancer .
Molecular Mechanism
The molecular mechanism of action of STK953922 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it binds to the active site of the CDK2 enzyme, inhibiting its function and leading to alterations in cell cycle progression .
Metabolic Pathways
STK953922 is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of STK953922 within cells and tissues involve interactions with various transporters or binding proteins. Its localization or accumulation may be influenced by these interactions .
Subcellular Localization
It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4/c1-15-14-20(24-13-12-17-8-4-3-5-9-17)27-22(25-15)21(16(2)26-27)18-10-6-7-11-19(18)23/h3-11,14,24H,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWVSJRAAXZCRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC=CC=C3)C)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.